molecular formula C18H32N4O8 B10851989 N-Methyl-ETAV

N-Methyl-ETAV

Cat. No.: B10851989
M. Wt: 432.5 g/mol
InChI Key: LOKBVOQPMLVOAY-CGTOJEAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-ETAV is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-ETAV can be synthesized through several methods. One common approach involves the direct reductive N-methylation of nitro compounds. This method is attractive due to its straightforward process and the availability of inexpensive raw materials . Another method involves the N-methylation of secondary amines under solvent-free ball milling conditions, which is efficient and environmentally friendly .

Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale chemical reactors that allow for precise control of reaction conditions. The use of catalysts and optimized reaction parameters ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-ETAV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups, which interact with different reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield N-methylated amides, while reduction reactions can produce secondary amines.

Scientific Research Applications

N-Methyl-ETAV has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it serves as a model compound for studying protein interactions and hydrogen bonding . In medicine, this compound is explored for its potential therapeutic effects, particularly in the development of new drugs. Industrially, it is used as a solvent and intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-Methyl-ETAV involves its interaction with specific molecular targets and pathways. For instance, it can act as an NMDA receptor antagonist, inhibiting the action of the N-Methyl-D-aspartate receptor. This mechanism is relevant in the context of neurological research and the development of treatments for conditions like Alzheimer’s disease .

Comparison with Similar Compounds

N-Methyl-ETAV can be compared with other similar compounds, such as N-methylacetamide and N-cyclohexylethyl-ETAV. These compounds share similar structural features but differ in their chemical properties and applications. For example, N-cyclohexylethyl-ETAV is noted for its enhanced stability and cell permeability, making it a valuable inhibitor in biological research .

List of Similar Compounds:
  • N-methylacetamide
  • N-cyclohexylethyl-ETAV
  • N-methyl-N-ethylamine

This compound stands out due to its unique combination of stability, reactivity, and versatility, making it a compound of significant interest across multiple scientific disciplines.

Properties

Molecular Formula

C18H32N4O8

Molecular Weight

432.5 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-(methylamino)-5-oxopentanoic acid

InChI

InChI=1S/C18H32N4O8/c1-8(2)13(18(29)30)21-15(26)9(3)20-17(28)14(10(4)23)22-16(27)11(19-5)6-7-12(24)25/h8-11,13-14,19,23H,6-7H2,1-5H3,(H,20,28)(H,21,26)(H,22,27)(H,24,25)(H,29,30)/t9-,10?,11-,13-,14-/m0/s1

InChI Key

LOKBVOQPMLVOAY-CGTOJEAQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CCC(=O)O)NC

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC

Origin of Product

United States

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